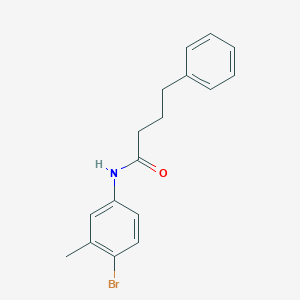
N-(4-bromo-3-methylphenyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-4-phenylbutanamide is a chemical compound that belongs to the class of amides. It is also known as 4'-bromo-3'-methylpropiophenone-2'-carboxylic acid phenylamide. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-phenylbutanamide is not well understood. However, it is believed to act as a modulator of certain receptors in the brain, including the dopamine receptor and the serotonin receptor. It may also have an effect on the GABA receptor.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-4-phenylbutanamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperthermia. It has also been shown to have anxiogenic effects in certain animal models. In vitro studies have shown that it can modulate the activity of certain enzymes and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-3-methylphenyl)-4-phenylbutanamide in lab experiments is its potential to modulate specific receptors and enzymes. This makes it a useful tool for studying the effects of certain drugs on these targets. However, one limitation of using this compound is its potential toxicity. It can cause harm to living organisms if not handled properly.
Direcciones Futuras
There are several future directions for the research on N-(4-bromo-3-methylphenyl)-4-phenylbutanamide. One direction is to further investigate its mechanism of action and its potential as a modulator of specific receptors and enzymes. Another direction is to use it as a starting material for the synthesis of new drugs with potential therapeutic applications. Additionally, more studies are needed to evaluate its safety and toxicity in living organisms. Overall, N-(4-bromo-3-methylphenyl)-4-phenylbutanamide has significant potential for scientific research and may have important applications in various fields.
Métodos De Síntesis
The synthesis of N-(4-bromo-3-methylphenyl)-4-phenylbutanamide is a multistep process that involves several chemical reactions. The first step involves the reaction of 4-bromo-3-methylbenzaldehyde with propanoic acid in the presence of a catalytic amount of p-toluenesulfonic acid to yield 4-bromo-3-methylpropiophenone. The second step involves the reaction of 4-bromo-3-methylpropiophenone with phenylamine in the presence of a base such as sodium hydroxide to yield N-(4-bromo-3-methylphenyl)-4-phenylbutanamide.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-4-phenylbutanamide has potential applications in various fields of scientific research. In medicinal chemistry, it can be used as a starting material for the synthesis of new drugs with potential therapeutic applications. In pharmacology, it can be used to study the mechanism of action of certain drugs that target specific receptors. In biochemistry, it can be used to study the interaction between proteins and ligands.
Propiedades
Fórmula molecular |
C17H18BrNO |
|---|---|
Peso molecular |
332.2 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methylphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C17H18BrNO/c1-13-12-15(10-11-16(13)18)19-17(20)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,19,20) |
Clave InChI |
SFJUBXKUZHTLML-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CCCC2=CC=CC=C2)Br |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)CCCC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




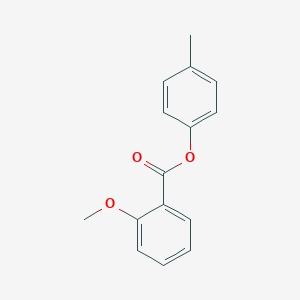
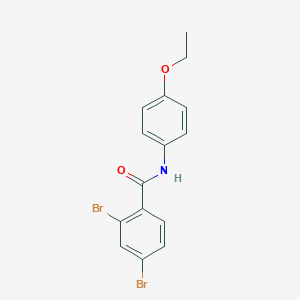
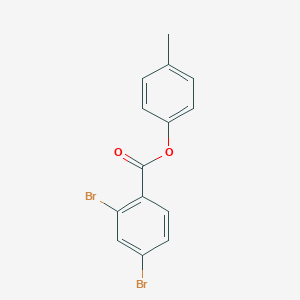
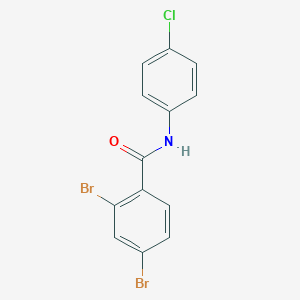


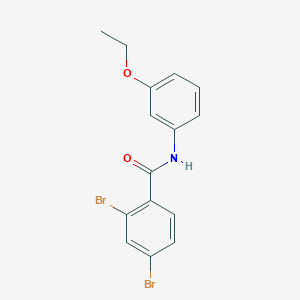

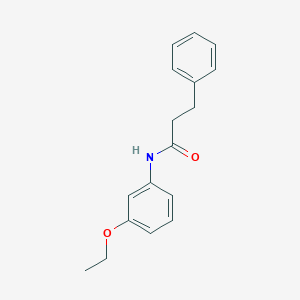
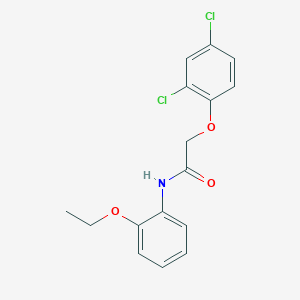
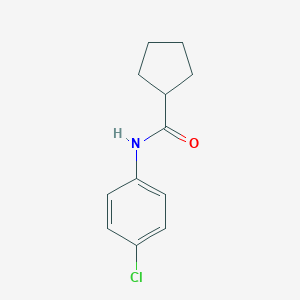
![N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290915.png)
